Synthesis Yield Advantage of N-(1-ethoxyethyl)formamide over N-(1-methoxyethyl)formamide
In the tin(IV) chloride-catalyzed addition of formamide to vinyl ethers, N-(1-ethoxyethyl)formamide is obtained in a significantly higher yield compared to its methoxy analog under analogous conditions. This directly impacts process economics for NVF precursor synthesis [1].
| Evidence Dimension | Synthesis Yield (based on formamide consumed) |
|---|---|
| Target Compound Data | 53% yield (N-α-ethoxyethylformamide) |
| Comparator Or Baseline | 45% yield (N-α-methoxyethylformamide) |
| Quantified Difference | An absolute yield improvement of 8 percentage points (17.8% relative increase) |
| Conditions | Reaction of formamide with vinyl ethyl ether (for target) or vinyl methyl ether (for comparator) in the presence of SnCl4 catalyst, temperature 5-35°C |
Why This Matters
Higher synthesis yield directly reduces the cost of goods per unit mass of the N-vinylformamide precursor, making this the more economically efficient intermediate for scale-up.
- [1] BASF AG. (1988). Preparation of N-α-alkoxyethylformamides. US Patent 4,670,591. Google Patents, lines 226-250. View Source
